
1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Metilpiridin-3-il)metil)-1,4-diazepano es un compuesto heterocíclico que presenta un anillo diazepano fusionado con una porción de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-((6-Metilpiridin-3-il)metil)-1,4-diazepano típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la alquilación de 6-metilpiridina con un precursor de diazepano adecuado en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-((6-Metilpiridin-3-il)metil)-1,4-diazepano puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales como cetonas o ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el hidruro de aluminio y litio para convertir ciertos grupos funcionales en alcoholes o aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, a menudo facilitadas por catalizadores o condiciones de reacción específicas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Haluros de alquilo, cloruros de acilo y varios catalizadores como paladio o platino.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-((6-Metilpiridin-3-il)metil)-1,4-diazepano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-((6-Metilpiridin-3-il)metil)-1,4-diazepano involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y la estructura del compuesto.
Compuestos Similares:
1-(6-Metilpiridin-3-il)-2-(4-metilsulfonil)fenil]etanona: Un intermedio utilizado en la síntesis de inhibidores de COX-2.
6-Metil-2-(1-fenil-3-(1-piperidinil)propil)-3(2H)-piridazinona: Un compuesto con potencial actividad farmacológica.
Unicidad: 1-((6-Metilpiridin-3-il)metil)-1,4-diazepano es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas
Comparación Con Compuestos Similares
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate used in the synthesis of COX-2 inhibitors.
6-Methyl-2-(1-phenyl-3-(1-piperidinyl)propyl)-3(2H)-pyridazinone: A compound with potential pharmacological activity.
Uniqueness: 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-[(6-methylpyridin-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C12H19N3/c1-11-3-4-12(9-14-11)10-15-7-2-5-13-6-8-15/h3-4,9,13H,2,5-8,10H2,1H3 |
Clave InChI |
YYGFTZXIYHOPJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CN2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
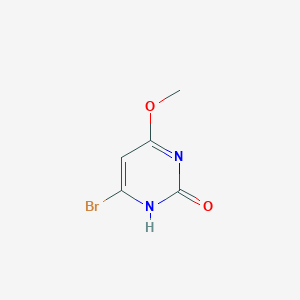

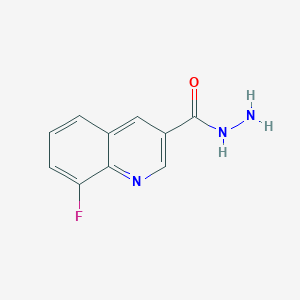

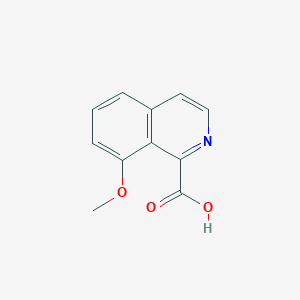
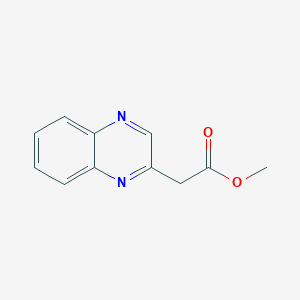



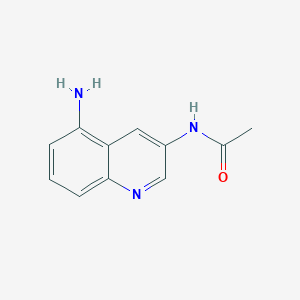
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
